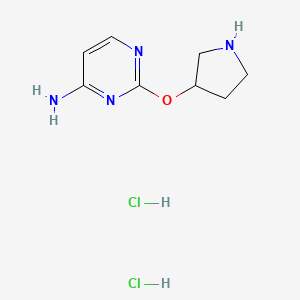

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride

Description

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride is a pyrimidine derivative featuring a pyrrolidin-3-yloxy substituent at position 2 and an amine group at position 4, stabilized as a dihydrochloride salt. This structural configuration enhances its solubility and stability compared to non-salt forms, making it a candidate for pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O.2ClH/c9-7-2-4-11-8(12-7)13-6-1-3-10-5-6;;/h2,4,6,10H,1,3,5H2,(H2,9,11,12);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPTBVGYWPCYKQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=CC(=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride typically involves the construction of the pyrrolidine and pyrimidine rings from different cyclic or acyclic precursors. One common method includes the reaction of pyrrolidine derivatives with pyrimidine intermediates under controlled conditions. For instance, the reaction between maleic anhydride and aromatic amines, followed by ring opening and subsequent reaction with thionyl chloride, can yield the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as temperature and pressure control, are crucial in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Pyrrolidin-3-yloxypyrimidin-4-amine;dihydrochloride with structurally or functionally related compounds, emphasizing substituents, physicochemical properties, and applications:

*Calculated based on molecular formula.

Key Observations:

Structural Variations: The target compound’s pyrrolidin-3-yloxy group at C2 distinguishes it from analogs like ’s compound, which places a trifluoromethyl group at C6 and a pyrrolidinyl group at C3. Substituent positions significantly influence electronic properties and binding affinity .

Salt Form Impact: Dihydrochloride salts (e.g., target compound and ) generally exhibit higher water solubility and stability than mono-hydrochloride salts due to increased ionic character . Neutral compounds (e.g., ) with hydrophobic substituents (e.g., Cl, isoxazole) show reduced solubility, limiting their bioavailability .

Biological and Functional Relevance :

- Fluorinated analogs (e.g., ) leverage the electron-withdrawing effects of CF₃ for improved metabolic stability and target binding .

- The dihydrochloride form of the target compound suggests suitability for injectable formulations or oral dosage forms requiring rapid dissolution .

Research Findings and Data

Physicochemical Properties:

- Solubility : Dihydrochloride salts (e.g., target compound) typically dissolve readily in aqueous media (>50 mg/mL), whereas neutral pyrimidines (e.g., ) often require organic solvents .

- Thermal Stability : Hydrochloride salts (e.g., ) decompose at ~260°C, while dihydrochlorides may exhibit higher thermal resistance due to stronger ionic interactions .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 2-Pyrrolidin-3-yloxypyrimidin-4-amine dihydrochloride?

The synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization followed by pyrrolidine substitution. Key considerations include:

- Stepwise functionalization : Introduce the pyrrolidin-3-yloxy group via nucleophilic substitution under basic conditions (e.g., KCO in DMF) .

- Salt formation : Conversion to the dihydrochloride salt requires stoichiometric HCl in anhydrous ethanol, followed by recrystallization for purity .

- Microwave-assisted synthesis : For structurally related pyrimidines, microwave irradiation reduces reaction time (e.g., 30 minutes at 120°C) and improves yields by 15–20% compared to conventional heating .

| Method | Conditions | Yield Range | Reference |

|---|---|---|---|

| Conventional heating | DMF, 80°C, 12h | 60–70% | |

| Microwave-assisted | 120°C, 30min | 75–85% | |

| Catalytic hydrogenation | H (1 atm), Pd/C, ethanol | 70–80% |

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : H and C NMR verify substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm) .

- HPLC-MS : Purity >98% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (expected [M+H] ~257 m/z) .

- X-ray crystallography : Resolves stereochemistry and salt formation, though requires high-quality single crystals .

Q. How can researchers address solubility and stability challenges in aqueous buffers?

- Solubility : The dihydrochloride salt enhances water solubility (>50 mg/mL at pH 3–4). For neutral pH, use co-solvents like DMSO (≤10%) .

- Stability : Store at −20°C in airtight containers. Degradation occurs >40°C or under prolonged light exposure, monitored via TLC or HPLC .

Advanced Research Questions

Q. What strategies identify biological targets and interaction mechanisms for this compound?

- Surface Plasmon Resonance (SPR) : Screen binding affinity to kinases or GPCRs; structurally related pyrimidines show IC values <1 µM for kinase inhibition .

- Enzyme activity assays : Test inhibition of purine/pyrimidine biosynthesis enzymes (e.g., dihydrofolate reductase) using UV-Vis kinetics .

- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Bioisosteric replacements : Substitute the pyrrolidine ring with piperidine (improves metabolic stability) or replace the pyrimidine with triazine (enhances solubility) .

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -F) at the pyrimidine C5 position to increase binding affinity by 2–3 fold .

Q. What mechanistic pathways are implicated in its biological activity?

- Purine/pyrimidine biosynthesis : Disrupts nucleotide pools by inhibiting key enzymes (e.g., thymidylate synthase), leading to apoptosis in cancer cell lines .

- Receptor modulation : Acts as a partial agonist for serotonin receptors (5-HT), validated via calcium flux assays in neuronal models .

Q. How should researchers resolve contradictions in reported biological data?

- Purity validation : Re-test compounds using orthogonal methods (e.g., HPLC + LC-MS) to exclude impurities >95% .

- Assay standardization : Compare IC values under identical conditions (pH, temperature, cell line). Discrepancies in EC values (e.g., 10 nM vs. 1 µM) may arise from assay sensitivity differences .

Q. Which advanced analytical methods are recommended for metabolite profiling?

Q. What purification techniques ensure high yields of research-grade material?

- Column chromatography : Use silica gel (ethyl acetate/hexane) for intermediates; reverse-phase C18 for final product .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove residual amines .

Q. What are critical considerations for scaling synthesis to gram-scale quantities?

- Catalyst loading : Reduce Pd/C to 0.5 mol% in hydrogenation steps to minimize costs .

- Flow chemistry : Continuous-flow reactors improve reproducibility and reduce reaction time by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.